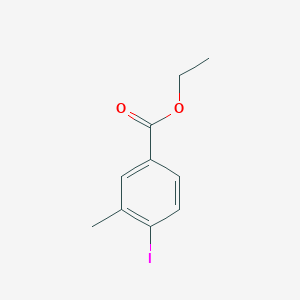

Ethyl 4-iodo-3-methylbenzoate

Description

Ethyl 4-iodo-3-methylbenzoate (CAS 791594-33-7) is an aromatic ester derivative featuring an iodine substituent at the para position and a methyl group at the meta position of the benzoate ring. It serves as a versatile organic building block in synthetic chemistry, particularly in cross-coupling reactions such as the Catellani reaction, where it facilitates the synthesis of biphenyl derivatives like dimethyl 6'-ethenyl-5'-methylbiphenyl-2,3'-dicarboxylate (69% yield) . The compound is commercially available with a purity >98% and is strictly designated for research purposes .

Propriétés

IUPAC Name |

ethyl 4-iodo-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCCTDZBWSWSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741828 | |

| Record name | Ethyl 4-iodo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103204-07-5 | |

| Record name | Ethyl 4-iodo-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 4-iodo-3-methylbenzoate can be synthesized through a multi-step process involving the iodination of 3-methylbenzoic acid followed by esterification. The iodination is typically carried out using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide. The esterification is then performed using ethanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-iodo-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

Substitution: Formation of various substituted benzoates.

Reduction: Formation of 4-iodo-3-methylbenzyl alcohol.

Oxidation: Formation of 4-iodo-3-methylbenzoic acid.

Applications De Recherche Scientifique

Ethyl 4-iodo-3-methylbenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of ethyl 4-iodo-3-methylbenzoate primarily involves its reactivity as an electrophile due to the presence of the iodine atom. In substitution reactions, the iodine atom is displaced by nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of corresponding acids or alcohols .

Comparaison Avec Des Composés Similaires

Methyl 4-Iodo-3-Methylbenzoate (CAS 90347-66-3)

- Structural Difference : The methyl ester analog replaces the ethyl group with a methyl ester.

- Synthesis: Synthesized via sulfuric acid-catalyzed esterification of 3-methyl-4-iodobenzoic acid in methanol (85% yield, m.p. 58–59°C) .

- Applications: Used to prepare colchicine-derived nitrate esters as immunosuppressants .

- Solubility: Slightly soluble in methanol, contrasting with ethyl derivatives that likely exhibit lower solubility due to increased lipophilicity .

- Reactivity : Participates in Ullmann coupling with copper powder to form biphenyl dicarboxylates (e.g., dimethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate, 1.4 g yield) .

Methyl 4-Hydroxy-3-Iodobenzoate (CAS 15126-06-4)

- Structural Difference : Features a hydroxyl group at the para position instead of a methyl group.

- This contrasts with the non-polar methyl substituent in this compound, which prioritizes steric and electronic effects in reactions .

Pyridazine/Isoxazole-Substituted Ethyl Benzoates (I-6230, I-6232, etc.)

- Structural Difference: Derivatives like I-6230 and I-6373 incorporate pyridazine or isoxazole moieties attached via phenethylamino/phenethylthio linkers .

- Applications : These compounds are tailored for pharmacological studies, unlike this compound, which is primarily a synthetic intermediate.

Comparative Data Table

Key Findings

Steric and Electronic Effects : this compound’s ethyl group enhances lipophilicity compared to methyl analogs, influencing solubility and reaction kinetics in organic syntheses .

Functional Group Reactivity : The iodine substituent in all compounds enables cross-coupling reactions, but the presence of hydroxyl or heterocyclic groups in analogs shifts their applications toward drug development .

Synthetic Utility : this compound’s role in Catellani reactions underscores its value in constructing complex biphenyl frameworks, contrasting with methyl derivatives used in Ullmann couplings .

Activité Biologique

Ethyl 4-iodo-3-methylbenzoate (CAS No. 103204-07-5) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

This compound has the molecular formula and a molecular weight of 290.10 g/mol. The compound can be synthesized through a multi-step process involving the iodination of 3-methylbenzoic acid followed by esterification with ethanol, typically using sulfuric acid as a catalyst.

Synthesis Overview:

- Iodination : 3-Methylbenzoic acid is treated with iodine and an oxidizing agent (e.g., nitric acid or hydrogen peroxide).

- Esterification : The resulting iodinated acid is then reacted with ethanol in the presence of a strong acid catalyst.

Biological Activity

This compound exhibits various biological activities, primarily attributed to its electrophilic nature due to the iodine atom. This reactivity facilitates substitution reactions that are crucial in medicinal chemistry.

The mechanism of action involves:

- Electrophilic Substitution : The iodine atom can be replaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

- Hydrolysis : The ester group can undergo hydrolysis to yield the corresponding acids and alcohols, which may have distinct biological activities.

Biological Applications

- Antiviral Activity : Some derivatives of iodinated benzoates have shown anti-HIV activity, suggesting potential applications in antiviral drug development .

- Pharmaceutical Intermediates : this compound is utilized in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its versatile reactivity.

- Radiolabeling : The compound is employed in the development of radiolabeled compounds for imaging and diagnostic purposes in medical applications.

Study on Antiviral Properties

A study published in Antiviral Research examined the synthesis of various iodinated benzoate derivatives, including this compound, for their anti-HIV properties. The findings indicated that specific structural modifications could enhance antiviral efficacy while maintaining metabolic stability .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicate that while it possesses some toxicological risks associated with halogenated compounds, its bioavailability and absorption characteristics are favorable for further development as a pharmaceutical agent .

Summary Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H11IO2 |

| Molecular Weight | 290.10 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Lipophilicity (Log P) | Approximately 2.79 |

| Biological Activity | Antiviral, Pharmaceutical intermediate |

Q & A

Q. Table 1. Key Synthetic Steps for this compound

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Esterification | Ethyl bromide, 150°C, 30 h | 85–90 | 95 | |

| Iodination | NIS, DMF, 70°C, 12 h | 75–80 | 98 | |

| Purification | Ethanol recrystallization | – | >99 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.